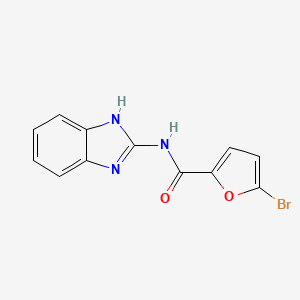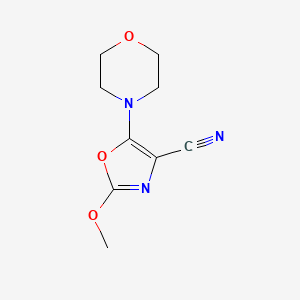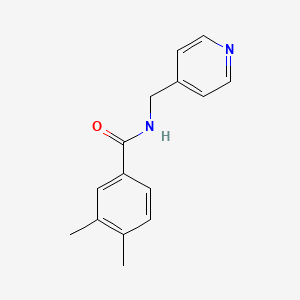
N-1H-benzimidazol-2-yl-5-bromo-2-furamide
説明
Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds. This class of compounds has a wide range of applications and shows a variety of biological activities. The benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .
Synthesis Analysis
The synthetic pathway to various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .作用機序
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities . They are known to interact with various biological targets, including enzymes like glucokinase , and cellular structures such as microtubules . The specific targets for this compound would need further experimental validation.
Mode of Action
For instance, some benzimidazole derivatives have been found to bind to the allosteric site of glucokinase, leading to its activation . Others have been reported to bind to tubulin proteins, disrupting microtubule assembly and causing chromosomal malsegregation .
Biochemical Pathways
For instance, some benzimidazole derivatives have been found to activate glucokinase, a key enzyme in the glycolysis pathway . Others have been reported to disrupt microtubule assembly, affecting cell division .
Pharmacokinetics
It is known that benzimidazole derivatives can be well absorbed and distributed in the body, metabolized, and then excreted . The specific ADME properties of this compound would need further experimental validation.
Result of Action
For instance, some benzimidazole derivatives have been found to activate glucokinase, leading to increased glucose metabolism . Others have been reported to disrupt microtubule assembly, affecting cell division and potentially leading to cell death .
Action Environment
It is known that various factors, such as ph, temperature, and the presence of other molecules, can influence the action of benzimidazole derivatives . The specific influences of environmental factors on this compound would need further experimental validation.
実験室実験の利点と制限
One advantage of N-1H-benzimidazol-2-yl-5-bromo-2-furamide is its potential as a selective inhibitor of protein kinase CK2, which makes it a valuable tool for studying the role of CK2 in cellular processes. However, its cytotoxicity and potential side effects limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-1H-benzimidazol-2-yl-5-bromo-2-furamide. One area of interest is the development of more potent and selective inhibitors of protein kinase CK2. Another area of interest is the investigation of the compound’s potential as an anticancer agent in vivo. Additionally, the compound’s anti-inflammatory and antioxidant effects could be further explored for potential therapeutic applications.
合成法
The synthesis of N-1H-benzimidazol-2-yl-5-bromo-2-furamide involves the reaction of 2-aminobenzimidazole with 5-bromo-2-furoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a melting point of 235-237°C.
科学的研究の応用
N-1H-benzimidazol-2-yl-5-bromo-2-furamide has been used in scientific research as a potential inhibitor of protein kinase CK2, which is involved in many cellular processes including cell growth and proliferation. It has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
生化学分析
Biochemical Properties
N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glucokinase, an enzyme that plays a key role in glucose metabolism. The interaction with glucokinase involves binding to the allosteric site of the enzyme, thereby enhancing its catalytic activity . Additionally, N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide has been shown to exhibit antioxidant properties, interacting with free radicals and reducing oxidative stress .
Cellular Effects
N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide affects various types of cells and cellular processes. In cancer cells, it has been found to induce cytotoxicity through mechanisms such as apoptosis and mitotic catastrophe . This compound influences cell signaling pathways, including those involving p53, a tumor suppressor protein. It also affects gene expression, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide impacts cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide involves several key interactions at the molecular level. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, its interaction with glucokinase involves hydrogen bonding with residues in the allosteric site, resulting in enhanced enzyme activity . Additionally, this compound can inhibit the activity of microtubule-targeting agents, leading to disruption of microtubule dynamics and induction of cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects, such as reducing tumor growth and enhancing glucose metabolism . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as glucokinase, influencing glucose metabolism . Additionally, it affects the levels of various metabolites, including glucose-6-phosphate and ATP, by modulating the activity of key metabolic enzymes . The compound’s impact on metabolic flux and metabolite levels can have significant implications for cellular energy homeostasis and overall metabolic function.
Transport and Distribution
Within cells and tissues, N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to interact with glucose transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The compound’s distribution within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide plays a crucial role in its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is essential for its ability to modulate cellular processes and exert its biochemical effects.
特性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O2/c13-10-6-5-9(18-10)11(17)16-12-14-7-3-1-2-4-8(7)15-12/h1-6H,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVURQADUUTPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330320 | |
| Record name | N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24829441 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
313231-24-2 | |
| Record name | N-(1H-benzimidazol-2-yl)-5-bromofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide](/img/structure/B6141248.png)
![N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide](/img/structure/B6141249.png)
![2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B6141253.png)



![3-[(4-phenyl-2-quinazolinyl)amino]benzoic acid](/img/structure/B6141273.png)
![2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141281.png)
![4-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6141295.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6141299.png)
![N-[2-(aminocarbonyl)phenyl]-2-bromobenzamide](/img/structure/B6141311.png)

![methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6141341.png)
